2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid
Description
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid is a complex organic compound with a molecular formula of C23H19NO4. This compound is notable for its structural features, which include a benzothiophene ring and a fluorenylmethoxycarbonyl (Fmoc) group. It is often used in organic synthesis and research due to its unique properties.
Properties
Molecular Formula |
C25H19NO4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C25H19NO4S/c27-24(28)20-10-5-11-23-21(20)12-15(31-23)13-26-25(29)30-14-22-18-8-3-1-6-16(18)17-7-2-4-9-19(17)22/h1-12,22H,13-14H2,(H,26,29)(H,27,28) |
InChI Key |
NLKGWNZILDMZIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(C=CC=C5S4)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, coupling agents, and specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group in peptide synthesis, while the benzothiophene core can interact with various enzymes and receptors. These interactions can modulate biological pathways and produce specific effects .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}{4-[({[(2-methyl-2-propanyl)oxy]carbonyl}amino)methyl]phenyl}acetic acid
- Benzyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threoninate
Uniqueness
What sets 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid apart is its combination of the benzothiophene ring and the Fmoc group. This unique structure allows it to participate in a variety of chemical reactions and makes it a versatile tool in organic synthesis and research .
Biological Activity
2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid (CAS No. 946716-21-8) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 449.50 g/mol. The structure includes a benzothiophene core, which is known for various biological activities, and a fluorenylmethoxycarbonyl (Fmoc) protecting group commonly used in peptide synthesis.
| Property | Value |
|---|---|
| Molecular Formula | C29H23NO4 |
| Molecular Weight | 449.50 g/mol |
| CAS Number | 946716-21-8 |
| Appearance | Powder |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the use of Fmoc chemistry for the protection of amino groups. The diastereoselective Mannich reaction has been highlighted as a key step in synthesizing related compounds, facilitating the introduction of specific functional groups while maintaining stereochemical integrity .
The proposed mechanisms by which benzothiophenes exert their biological effects include:
- Inhibition of Enzymatic Activity : Compounds targeting HDACs can alter gene expression profiles, leading to apoptosis in cancer cells.
- Regulation of Cell Cycle : By modulating cyclins and cyclin-dependent kinases, these compounds can induce cell cycle arrest.
Other Biological Activities
Beyond anticancer effects, benzothiophene derivatives have been explored for their:
- Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial properties against various pathogens.
- Anti-inflammatory Effects : The modulation of inflammatory pathways has also been documented in related compounds.
Case Studies
Several case studies have been conducted on structurally analogous compounds to evaluate their biological activities:
- Study on HDAC Inhibitors : A series of azumamide analogs were synthesized and tested for their inhibitory effects on HDAC isoforms. The results indicated that modifications in the aromatic amino acid residues significantly impacted potency and selectivity .
- Antimycobacterial Activity : Research involving fused derivatives with similar structures highlighted moderate antimycobacterial activity against Mycobacterium tuberculosis, suggesting broader therapeutic implications .
- Antitumor Evaluation : Compounds with similar scaffolds demonstrated significant antitumor activity in renal and breast cancer cell lines, emphasizing the potential for developing new cancer therapies based on this chemical framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
